7-[3-(4-Pyridin-2-yl-piperazin-1-yl)-propoxy]-chromen-4-one
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Overview
Description
4H-1-Benzopyran-4-one,7-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]-, hydrochloride (1:2) is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core structure, which is further functionalized with a piperazinyl group and a pyridinyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one,7-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]-, hydrochloride (1:2) typically involves multiple steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the cyclization of appropriate precursors such as salicylaldehyde and acetophenone derivatives under acidic or basic conditions.
Introduction of the Piperazinyl Group: The piperazinyl group is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzopyran core.
Attachment of the Pyridinyl Group: The pyridinyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl and pyridinyl groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzopyran core, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: N-oxides of the piperazinyl and pyridinyl groups.
Reduction: Hydroxyl derivatives of the benzopyran core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4H-1-Benzopyran-4-one,7-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]-, hydrochloride (1:2) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving neurotransmitters.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one,7-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]-, hydrochloride (1:2) involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways.
Pathways Involved: The compound can affect pathways related to inflammation, oxidative stress, and neurotransmission, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: Known for its antioxidant properties.
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-: Exhibits anti-inflammatory and antimicrobial activities.
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Used in traditional medicine for its various therapeutic effects.
Uniqueness
4H-1-Benzopyran-4-one,7-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]-, hydrochloride (1:2) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H23N3O3 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
7-[3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]chromen-4-one |
InChI |
InChI=1S/C21H23N3O3/c25-19-7-15-27-20-16-17(5-6-18(19)20)26-14-3-9-23-10-12-24(13-11-23)21-4-1-2-8-22-21/h1-2,4-8,15-16H,3,9-14H2 |
InChI Key |
NVGYZBZAFVGARK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=C2)C(=O)C=CO3)C4=CC=CC=N4 |
Origin of Product |
United States |
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